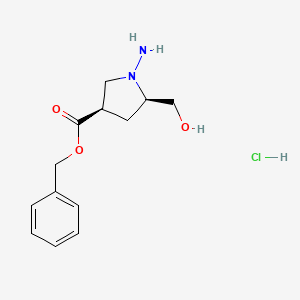
(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a hydroxymethyl group and a CBZ (carbobenzyloxy) protected amino group. The hydrochloride salt form enhances its solubility in water, making it suitable for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and aldehydes.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Protection of the Amino Group: The amino group is protected using the CBZ group, which is introduced through a reaction with benzyl chloroformate.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The CBZ group can be removed through hydrogenation to yield the free amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed for CBZ removal.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions involving the hydroxymethyl group.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Free amine.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The CBZ group provides stability and protection to the amino group, allowing for selective reactions and interactions. The hydroxymethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-2-hydroxymethyl-4-amino Pyrrolidine hydrochloride: Lacks the CBZ protection, making it more reactive but less stable.
(2S,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
(2R,4R)-2-methyl-4-CBZ-amino Pyrrolidine hydrochloride: Substitutes the hydroxymethyl group with a methyl group, altering its reactivity and interactions.
Uniqueness
(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a CBZ-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H19ClN2O3 |
|---|---|
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
benzyl (3R,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-15-7-11(6-12(15)8-16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12-;/m1./s1 |
Clé InChI |
ZQMPIWXRKYQVNI-MNMPKAIFSA-N |
SMILES isomérique |
C1[C@H](CN([C@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
SMILES canonique |
C1C(CN(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


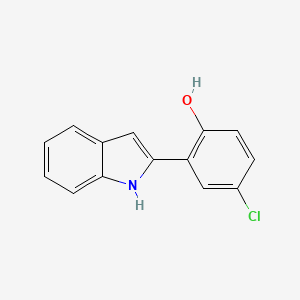
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
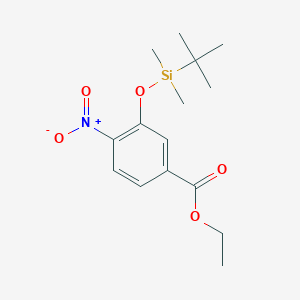
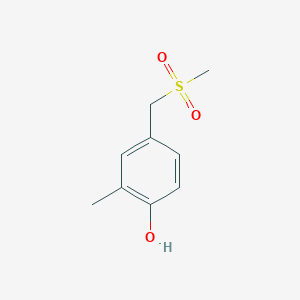
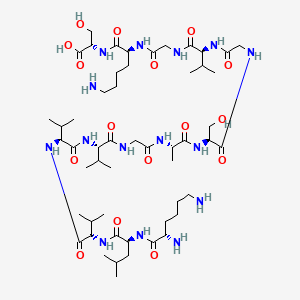
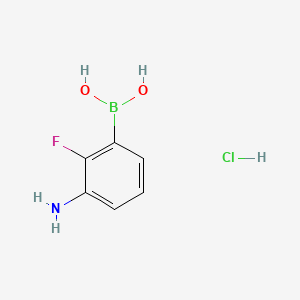

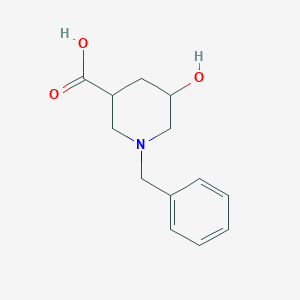
![7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B13927522.png)

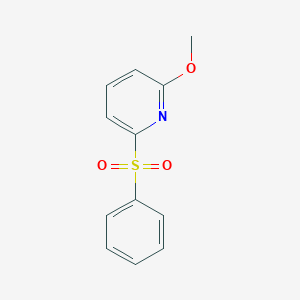
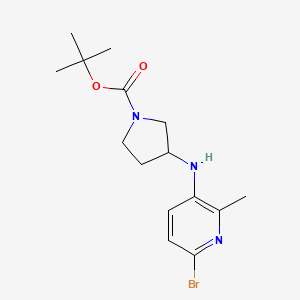
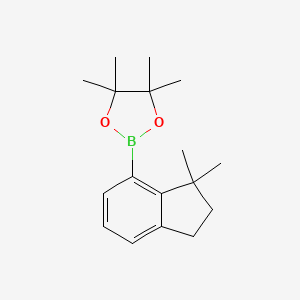
![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)
